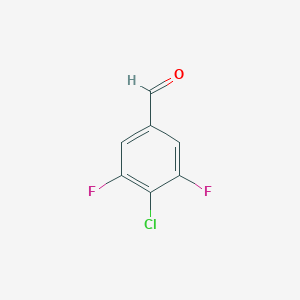

4-Chloro-3,5-difluorobenzaldehyde

説明

BenchChem offers high-quality 4-Chloro-3,5-difluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3,5-difluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-chloro-3,5-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFARYBRXGROFNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701300886 | |

| Record name | 4-Chloro-3,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701300886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160573-20-5 | |

| Record name | 4-Chloro-3,5-difluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160573-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701300886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3,5-difluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3,5-difluorobenzaldehyde

CAS Number: 1160573-20-5

This technical guide provides a comprehensive overview of 4-Chloro-3,5-difluorobenzaldehyde, a halogenated aromatic aldehyde of significant interest to researchers, scientists, and professionals in the field of drug development. This document collates available data on its chemical and physical properties, outlines a potential synthetic pathway, and discusses its applications in medicinal chemistry.

Core Chemical and Physical Data

4-Chloro-3,5-difluorobenzaldehyde is a substituted benzaldehyde with the chemical formula C₇H₃ClF₂O.[1][2] Its molecular structure, featuring a chlorine atom and two fluorine atoms on the benzene ring, imparts unique reactivity and properties that are valuable in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of 4-Chloro-3,5-difluorobenzaldehyde

| Property | Value | Source |

| CAS Number | 1160573-20-5 | [1] |

| Molecular Formula | C₇H₃ClF₂O | [1][2] |

| Molecular Weight | 176.55 g/mol | [1][2] |

| Predicted XlogP | 2.2 | |

| SMILES Code | O=CC1=CC(F)=C(Cl)C(F)=C1 | [3] |

Table 2: Predicted Spectroscopic Data

| Spectroscopic Data | Predicted Values |

| Predicted Collision Cross Section (CCS) values (Ų) per adduct | [M+H]⁺: 124.8, [M+Na]⁺: 137.0, [M-H]⁻: 126.8, [M+NH₄]⁺: 146.6, [M+K]⁺: 132.8, [M+H-H₂O]⁺: 119.2, [M+HCOO]⁻: 143.8, [M+CH₃COO]⁻: 179.2, [M+Na-2H]⁻: 130.6, [M]⁺: 125.6, [M]⁻: 125.6 |

Synthesis and Experimental Protocols

A potential synthetic workflow for 4-Chloro-3,5-difluorobenzaldehyde could start from 1-chloro-3,5-difluorobenzene. The introduction of the aldehyde group could be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction or by using a strong base to deprotonate the ring followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthesis of 4-Chloro-3,5-difluorobenzaldehyde.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated aromatic compounds are of significant interest in drug discovery. The presence of fluorine atoms, in particular, can enhance a drug's metabolic stability, lipophilicity, and binding affinity to target proteins.[4][5] The trifluoromethyl group, for instance, is known to improve these properties in drug candidates.[6][7] While specific biological activities or target pathways for 4-Chloro-3,5-difluorobenzaldehyde have not been detailed in the available literature, its structural motifs suggest its potential as a building block in the synthesis of novel therapeutic agents.

The aldehyde functional group provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. This makes 4-Chloro-3,5-difluorobenzaldehyde a versatile intermediate for creating libraries of compounds for screening in drug discovery programs. Its utility is highlighted by its commercial availability as a biochemical for research purposes.[1]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 4-Chloro-3,5-difluorobenzaldehyde is not widely available. However, based on the safety information for structurally similar compounds such as 4-chlorobenzaldehyde, it should be handled with care.

General Safety Precautions:

-

Ingestion: May be harmful if swallowed.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause serious eye irritation.

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

It is crucial to consult the supplier-specific MSDS for detailed safety and handling information before use.

Conclusion

4-Chloro-3,5-difluorobenzaldehyde is a valuable chemical intermediate with potential applications in drug discovery and medicinal chemistry. While detailed experimental data for this specific compound is limited, its structural features and the known roles of similar halogenated benzaldehydes suggest its utility as a building block for the synthesis of novel bioactive molecules. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential in the development of new therapeutics.

References

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. 1160573-20-5|4-Chloro-3,5-difluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-3,5-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-difluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its unique substitution pattern, featuring a chlorine atom and two fluorine atoms on the benzaldehyde ring, imparts specific steric and electronic properties that are of significant interest to medicinal chemists. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, making this compound a valuable starting material for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-Chloro-3,5-difluorobenzaldehyde.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₃ClF₂O | [1] |

| Molecular Weight | 176.55 g/mol | [1] |

| CAS Number | 1160573-20-5 | [1] |

| Appearance | Off-white Solid | [2] |

| Predicted XlogP3 | 2.2 | [2] |

Note: Further experimental determination of properties such as melting point, boiling point, density, and solubility is recommended for precise application.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 4-Chloro-3,5-difluorobenzaldehyde is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from established organic chemistry principles and synthesis of analogous compounds. A likely precursor for this synthesis is 1-Chloro-3,5-difluorobenzene. The introduction of the aldehyde group can be achieved through a formylation reaction.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for 4-Chloro-3,5-difluorobenzaldehyde.

General Experimental Protocol for Formylation (Vilsmeier-Haack Reaction)

This protocol is a general representation and may require optimization for the specific substrate.

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), a solution of 1-Chloro-3,5-difluorobenzene in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Vilsmeier Reagent Formation: In a separate flask, the Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C.

-

Formylation: The freshly prepared Vilsmeier reagent is added dropwise to the solution of 1-Chloro-3,5-difluorobenzene at a controlled temperature, typically between 0°C and room temperature. The reaction mixture is then stirred for a specified period until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is carefully quenched by pouring it onto crushed ice, followed by neutralization with an aqueous base solution (e.g., sodium hydroxide or sodium carbonate).

-

Extraction and Purification: The product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Analytical Characterization

The identity and purity of synthesized 4-Chloro-3,5-difluorobenzaldehyde should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for confirming the structure of the molecule.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde carbonyl stretch.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Applications in Drug Development

Halogenated benzaldehydes are valuable intermediates in the synthesis of a wide array of pharmaceutical compounds. The presence of chlorine and fluorine atoms in 4-Chloro-3,5-difluorobenzaldehyde can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Logical Relationship in Drug Discovery

Caption: Role of 4-Chloro-3,5-difluorobenzaldehyde in a typical drug discovery process.

The aldehyde functional group is highly versatile and can participate in a variety of chemical reactions, including:

-

Wittig reaction: For the formation of carbon-carbon double bonds.

-

Reductive amination: To introduce amine functionalities.

-

Aldol and related condensation reactions: To build more complex carbon skeletons.

These reactions allow for the incorporation of the 4-chloro-3,5-difluorophenyl moiety into a diverse range of molecular scaffolds, enabling the exploration of new chemical space in the quest for novel therapeutics.

Safety, Handling, and Storage

Appropriate safety precautions should be taken when handling 4-Chloro-3,5-difluorobenzaldehyde. It is recommended to handle the compound in a well-ventilated fume hood while wearing personal protective equipment, including gloves, safety glasses, and a lab coat.

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.[3] Some suppliers recommend storage at 4°C under a nitrogen atmosphere.[3]

Conclusion

4-Chloro-3,5-difluorobenzaldehyde is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique electronic and steric properties, conferred by the halogen substituents, make it an attractive starting material for the development of new drug candidates. While some of its physicochemical properties require further experimental validation, the outlined synthetic strategies and potential applications provide a solid foundation for its use in research and drug development. As with any chemical reagent, proper handling and storage procedures are paramount to ensure safety and maintain the integrity of the compound.

References

4-Chloro-3,5-difluorobenzaldehyde molecular structure and weight

An In-depth Technical Guide to 4-Chloro-3,5-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Chloro-3,5-difluorobenzaldehyde, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring a reactive aldehyde group and a halogenated benzene ring, makes it a versatile building block in drug discovery and development.

Molecular Structure and Properties

4-Chloro-3,5-difluorobenzaldehyde is a substituted aromatic aldehyde. The benzene ring is functionalized with a chlorine atom at the C4 position and two fluorine atoms at the C3 and C5 positions, with an aldehyde group (-CHO) at the C1 position.

Quantitative Data Summary

The key physicochemical properties of 4-Chloro-3,5-difluorobenzaldehyde are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₃ClF₂O | [1][2][3] |

| Molecular Weight | 176.55 g/mol | [1][2][3] |

| Monoisotopic Mass | 175.98405 Da | |

| CAS Number | 1160573-20-5 | [1][2][3] |

| SMILES | O=Cc1cc(F)c(Cl)c(F)c1 | [4] |

| InChI | InChI=1S/C7H3ClF2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H | |

| InChIKey | RFARYBRXGROFNC-UHFFFAOYSA-N | |

| Form | Solid | [5] |

| Melting Point | 68-73 °C | [5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic and analytical procedures. Below are representative protocols for the synthesis and quality control of 4-Chloro-3,5-difluorobenzaldehyde.

Synthesis Protocol: Reductive Carbonylation of an Aryl Halide

This protocol is adapted from a general procedure for the synthesis of related halogenated benzaldehydes and illustrates a plausible route to 4-Chloro-3,5-difluorobenzaldehyde.[1]

1. Materials and Equipment:

- Starting Material: 1-Chloro-2,6-difluoro-4-iodobenzene

- Catalyst: Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

- Ligand: Triphenylphosphine (PPh₃)

- Base: Triethylamine (Et₃N)

- Solvent: N,N-dimethylacetamide (DMA)

- Gases: Carbon monoxide (CO), Hydrogen (H₂)

- Equipment: 80 mL Teflon-lined stainless steel autoclave with magnetic stirring, gas charging system, oil bath with temperature controller.

2. Procedure:

- Inside a glovebox, load the autoclave with 1-Chloro-2,6-difluoro-4-iodobenzene (1.0 mmol), rhodium(III) chloride trihydrate (0.025 mmol), triphenylphosphine (0.1 mmol), triethylamine (1.2 mmol), and N,N-dimethylacetamide (2 mL).[1]

- Seal the autoclave and remove it from the glovebox.

- Charge the autoclave with a 1:1 mixture of carbon monoxide and hydrogen gas to a total pressure of 10 bar.[1]

- Place the autoclave in an oil bath preheated to 90 °C and stir the reaction mixture for 12 hours.[1]

- After the reaction is complete, cool the autoclave in an ice-water bath and carefully vent the excess gas.[1]

3. Work-up and Purification:

- Add dichloromethane (CH₂Cl₂, 5 mL) to the reaction mixture.

- Extract the organic phase by washing with deionized water (5 x 10 mL) to remove the DMA solvent.[1]

- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]

- Concentrate the solution using a rotary evaporator.[1]

- Purify the crude product by column chromatography on silica gel, using a mixture of n-hexane and ethyl acetate as the eluent, to obtain pure 4-Chloro-3,5-difluorobenzaldehyde.[1]

Quality Control Protocol: Purity and Identity Verification

Analytical control strategies are essential to ensure the final product meets the required specifications for use in drug development.[6]

1. Analytical Techniques:

- High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.

- Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To elucidate and confirm the molecular structure.

2. General Procedure:

- Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., acetonitrile for HPLC/LC-MS, deuterated chloroform for NMR).

- HPLC Analysis: Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. Elute with a gradient of water and acetonitrile. The purity is determined by the relative area of the main peak.

- LC-MS Analysis: Inject the sample into an LC-MS system to obtain the mass spectrum. The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of the protonated molecule [M+H]⁺.

- NMR Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts, coupling constants, and integration values should be consistent with the structure of 4-Chloro-3,5-difluorobenzaldehyde.

Logical Workflow Visualization

The following diagram illustrates a typical quality control workflow in chemical synthesis, ensuring the final product meets the required standards for research and drug development.[7][8]

Caption: Quality Control Workflow for Chemical Synthesis.

References

- 1. 4-Chloro-3-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. Digitising chemical synthesis in automated and robotic flow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Chloro-2,6-difluorobenzaldehyde 97 252004-45-8 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quality Control in Chemical Industry: Policies & Regulations [elchemy.com]

- 8. reagent.co.uk [reagent.co.uk]

An In-Depth Technical Guide to the Synthesis of 4-Chloro-3,5-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 4-Chloro-3,5-difluorobenzaldehyde, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document outlines plausible synthetic pathways, detailed experimental protocols, and quantitative data to support research and development efforts.

Introduction

4-Chloro-3,5-difluorobenzaldehyde (CAS No. 1160573-20-5) is a substituted aromatic aldehyde whose structural features, including the presence of two fluorine atoms and a chlorine atom, make it a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the halogen substituents significantly influences the reactivity of the aldehyde and the benzene ring, enabling a wide range of chemical transformations. This guide explores the most viable methods for its laboratory-scale and potential industrial synthesis.

Synthetic Pathways

The synthesis of 4-Chloro-3,5-difluorobenzaldehyde is not widely documented in readily available literature. However, based on established organic chemistry principles and analogous transformations, several synthetic routes can be proposed. The most promising strategies include:

-

Route 1: Ortho-lithiation and Formylation of 1-Chloro-3,5-difluorobenzene. This method involves the direct introduction of the formyl group onto the pre-halogenated benzene ring.

-

Route 2: Electrophilic Chlorination of 3,5-Difluorobenzaldehyde. This pathway starts with the commercially available 3,5-difluorobenzaldehyde and introduces the chlorine atom in a subsequent step.

-

Route 3: Sandmeyer Reaction from a Substituted Aniline. This classic transformation allows for the introduction of the chloro group from a corresponding amino precursor.

The following sections will detail the experimental protocols and available data for each of these proposed routes.

Detailed Experimental Protocols and Data

Route 1: Ortho-lithiation and Formylation of 1-Chloro-3,5-difluorobenzene

This approach is a direct and potentially efficient method for the synthesis of the target molecule. The fluorine atoms and the chlorine atom can direct the lithiation to the desired position.

Reaction Scheme:

Figure 1: Ortho-lithiation and formylation of 1-chloro-3,5-difluorobenzene.

Experimental Protocol:

-

Step 1: Lithiation. To a solution of 1-chloro-3,5-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (argon or nitrogen), a solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes is added dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours.

-

Step 2: Formylation. Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The solution is stirred for an additional 2-3 hours at the same temperature.

-

Step 3: Work-up and Purification. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The mixture is allowed to warm to room temperature and then extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4-chloro-3,5-difluorobenzaldehyde.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1-Chloro-3,5-difluorobenzene | [1] |

| Reagents | n-Butyllithium, N,N-Dimethylformamide | [2] |

| Solvent | Tetrahydrofuran | [2] |

| Temperature | -78 °C | [2] |

| Reaction Time | 3-5 hours | Inferred |

| Yield | 60-80% (Estimated) | Inferred |

| Purity | >95% (after chromatography) | Inferred |

Route 2: Electrophilic Chlorination of 3,5-Difluorobenzaldehyde

This route utilizes a readily available starting material and introduces the chlorine atom via an electrophilic aromatic substitution. The aldehyde group is a deactivating group, but the two fluorine atoms are activating and ortho-, para-directing, making the position between them (C4) susceptible to electrophilic attack.

Reaction Scheme:

Figure 2: Electrophilic chlorination of 3,5-difluorobenzaldehyde.

Experimental Protocol:

-

Step 1: Reaction Setup. To a solution of 3,5-difluorobenzaldehyde (1.0 eq) in a suitable inert solvent such as dichloromethane or 1,2-dichloroethane, a Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃, 1.1 eq) is added portion-wise at 0 °C.

-

Step 2: Chlorination. Sulfuryl chloride (SO₂Cl₂) (1.1 eq) is added dropwise to the stirred suspension at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Step 3: Work-up and Purification. The reaction mixture is carefully poured into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine. After drying over anhydrous sodium sulfate and filtration, the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to yield 4-chloro-3,5-difluorobenzaldehyde.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3,5-Difluorobenzaldehyde | [3] |

| Reagents | Sulfuryl chloride, Aluminum chloride | Inferred |

| Solvent | Dichloromethane | Inferred |

| Temperature | 0 °C to room temperature | Inferred |

| Reaction Time | 2-6 hours | Inferred |

| Yield | 50-70% (Estimated) | Inferred |

| Purity | >97% (after purification) | Inferred |

Route 3: Sandmeyer Reaction from a Substituted Aniline

This classical method involves the diazotization of an amino group followed by its replacement with a chlorine atom using a copper(I) chloride catalyst. This route would require the synthesis of a suitable precursor, 4-amino-3,5-difluorobenzaldehyde.

Reaction Scheme:

Figure 3: Sandmeyer reaction for the synthesis of 4-chloro-3,5-difluorobenzaldehyde.

Experimental Protocol:

-

Step 1: Diazotization. 4-Amino-3,5-difluorobenzaldehyde (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored using starch-iodide paper.

-

Step 2: Sandmeyer Reaction. The freshly prepared diazonium salt solution is added slowly to a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated hydrochloric acid, which is typically warmed to around 50-60 °C. Vigorous nitrogen evolution is observed. The reaction mixture is stirred for 1-2 hours after the addition is complete.

-

Step 3: Work-up and Purification. The reaction mixture is cooled to room temperature and extracted with an organic solvent like dichloromethane or diethyl ether. The combined organic extracts are washed with water, dilute sodium hydroxide solution, and brine. After drying over anhydrous magnesium sulfate, the solvent is evaporated. The crude product is purified by column chromatography or distillation under reduced pressure to give 4-chloro-3,5-difluorobenzaldehyde.[4][5]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Amino-3,5-difluorobenzaldehyde | Hypothetical |

| Reagents | Sodium nitrite, Copper(I) chloride, Hydrochloric acid | [4][5] |

| Solvent | Water | [4][5] |

| Temperature | 0-5 °C (Diazotization), 50-60 °C (Sandmeyer) | [4][5] |

| Reaction Time | 2-4 hours | Inferred |

| Yield | 60-85% (Estimated) | [4][6] |

| Purity | >96% (after purification) | Inferred |

Conclusion

This technical guide has outlined three plausible and scientifically sound synthetic routes for the preparation of 4-Chloro-3,5-difluorobenzaldehyde. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the laboratory. The ortho-lithiation route offers a direct approach, while the electrophilic chlorination and Sandmeyer reaction provide viable alternatives using different precursors. The provided experimental protocols and tabulated data serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate. Further optimization of the proposed reaction conditions may be necessary to achieve higher yields and purity on a larger scale.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Formylation - Common Conditions [commonorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Chloro-3,5-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-difluorobenzaldehyde is an aromatic aldehyde of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a chlorine atom and two fluorine atoms flanking the aldehyde group, imparts distinct electronic and steric properties that modulate the reactivity of the carbonyl center. This guide provides a comprehensive overview of the reactivity of the aldehyde group in this molecule, offering insights into its behavior in various organic transformations.

The presence of three halogen substituents on the benzene ring significantly influences the electrophilicity of the aldehyde's carbonyl carbon. The two fluorine atoms at positions 3 and 5, and the chlorine atom at position 4, are all electron-withdrawing groups. Their combined inductive effect (-I) strongly deactivates the aromatic ring and, more importantly, increases the partial positive charge on the carbonyl carbon. This enhanced electrophilicity makes the aldehyde group in 4-Chloro-3,5-difluorobenzaldehyde particularly susceptible to nucleophilic attack.

Electronic and Steric Effects on Reactivity

The reactivity of the aldehyde group in 4-Chloro-3,5-difluorobenzaldehyde is primarily governed by the interplay of electronic and steric effects.

-

Electronic Effects: The dominant electronic influence is the strong inductive electron withdrawal by the two fluorine and one chlorine atoms. Fluorine is the most electronegative element, and its presence at the meta positions to the aldehyde group significantly enhances the electrophilicity of the carbonyl carbon. The chlorine atom at the para position also contributes to this electron-withdrawing effect. This makes the aldehyde more reactive towards nucleophiles compared to unsubstituted benzaldehyde.

-

Steric Effects: The fluorine atoms at the ortho positions (relative to the point of attachment of the formyl group) are relatively small and are not expected to pose significant steric hindrance to the approaching nucleophile. This minimal steric hindrance, combined with the strong electronic activation, suggests that the aldehyde group should be highly accessible and reactive.

Key Reactions of the Aldehyde Group

The enhanced electrophilicity of the aldehyde group in 4-Chloro-3,5-difluorobenzaldehyde makes it a versatile substrate for a range of organic transformations. While specific quantitative data for this exact molecule is limited in the available literature, the following sections provide an overview of its expected reactivity in common aldehyde reactions, with data from analogous compounds presented for reference.

Nucleophilic Addition Reactions

The electron-deficient nature of the carbonyl carbon in 4-Chloro-3,5-difluorobenzaldehyde makes it an excellent substrate for nucleophilic addition reactions.

Grignard reagents (R-MgX) are potent nucleophiles that readily add to aldehydes to form secondary alcohols. The reaction of 4-Chloro-3,5-difluorobenzaldehyde with a Grignard reagent is expected to proceed efficiently.

Expected Reaction:

Quantitative Data for an Analogous Grignard Reaction:

| Aldehyde | Grignard Reagent | Product | Yield (%) | Reference |

|---|

| 4-Bromobenzaldehyde | Methylmagnesium Bromide | 1-(4-Bromophenyl)ethanol | >98% |[1] |

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide (Representative)

Materials:

-

4-Chloro-3,5-difluorobenzaldehyde

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of methyl iodide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the formation of the Grignard reagent.

-

Once the reaction is initiated, add the remaining methyl iodide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of 4-Chloro-3,5-difluorobenzaldehyde in anhydrous diethyl ether dropwise to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for a Grignard reaction.

Condensation Reactions

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond. Given its high reactivity, 4-Chloro-3,5-difluorobenzaldehyde is expected to be an excellent substrate for this reaction.

Expected Reaction:

Quantitative Data for Analogous Knoevenagel Condensations:

| Aldehyde | Active Methylene Compound | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Malononitrile | Hybrid Nanocomposite | 91-98% | [2] |

| 4-Nitrobenzaldehyde | Malononitrile | Piperidine | 93-99% |[3] |

Experimental Protocol: Knoevenagel Condensation with Malononitrile (Representative)

Materials:

-

4-Chloro-3,5-difluorobenzaldehyde

-

Malononitrile

-

Piperidine

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 4-Chloro-3,5-difluorobenzaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

-

Add a catalytic amount of piperidine (2-3 drops).

-

Reflux the reaction mixture for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

Caption: Signaling pathway for the Knoevenagel condensation.

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and phosphonium ylides. The high reactivity of 4-Chloro-3,5-difluorobenzaldehyde should lead to good yields in this transformation.

Expected Reaction:

Quantitative Data for an Analogous Wittig Reaction:

| Aldehyde | Ylide | Product | Yield (%) | Reference |

|---|

| Chlorobenzaldehydes | (Carbethoxymethylene)triphenylphosphorane | Ethyl chlorocinnamate | Not specified, but generally high |[4] |

Experimental Protocol: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane (Representative)

Materials:

-

4-Chloro-3,5-difluorobenzaldehyde

-

(Carbethoxymethylene)triphenylphosphorane

-

Dichloromethane

Procedure:

-

Dissolve 4-Chloro-3,5-difluorobenzaldehyde (1 equivalent) in dichloromethane in a round-bottom flask.

-

Add (Carbethoxymethylene)triphenylphosphorane (1.2 equivalents) portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, evaporate the solvent.

-

Add a mixture of diethyl ether and hexanes to the residue to precipitate the triphenylphosphine oxide.

-

Filter the mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography.

Caption: Signaling pathway for the Wittig reaction.

The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that often provides better yields and easier purification. It employs phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides. This reaction is expected to be highly effective with 4-Chloro-3,5-difluorobenzaldehyde, typically favoring the formation of the (E)-alkene.

Expected Reaction:

Quantitative Data for an Analogous HWE Reaction:

| Aldehyde | Phosphonate Reagent | Base | Yield (%) | E/Z Ratio | Reference |

|---|

| Benzaldehyde | Triethyl phosphonoacetate | NaH | 95 | >98:2 |[5] |

Experimental Protocol: Horner-Wadsworth-Emmons Reaction (Representative)

Materials:

-

4-Chloro-3,5-difluorobenzaldehyde

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.1 equivalents) dropwise.

-

Stir the mixture at room temperature for 30 minutes to form the phosphonate carbanion.

-

Cool the reaction mixture back to 0 °C and add a solution of 4-Chloro-3,5-difluorobenzaldehyde (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the careful addition of water.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Caption: Experimental workflow for the HWE reaction.

Reduction of the Aldehyde Group

The aldehyde group of 4-Chloro-3,5-difluorobenzaldehyde can be readily reduced to a primary alcohol using common reducing agents.

Expected Reaction:

Sodium borohydride is a mild and selective reducing agent that is highly effective for the reduction of aldehydes.

Quantitative Data for an Analogous NaBH₄ Reduction:

| Aldehyde | Product | Yield (%) | Reference |

|---|

| 4-methoxybenzaldehyde derivative | Corresponding alcohol | 92% |[6] |

Experimental Protocol: Reduction with NaBH₄ (Representative)

Materials:

-

4-Chloro-3,5-difluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

1 M Hydrochloric acid

Procedure:

-

Dissolve 4-Chloro-3,5-difluorobenzaldehyde in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions.

-

Stir the reaction mixture at 0 °C for 1 hour, monitoring by TLC.

-

Quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is acidic.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the product.

Caption: Signaling pathway for NaBH₄ reduction.

Oxidation of the Aldehyde Group

The aldehyde group can be oxidized to a carboxylic acid using a variety of oxidizing agents.

Expected Reaction:

Quantitative Data for an Analogous Oxidation:

| Aldehyde | Oxidizing Agent | Yield (%) | Reference |

|---|---|---|---|

| Substituted Benzaldehydes | Potassium Permanganate | >90% | [7] |

| 2-Chloro-4-fluorobenzaldehyde | Sodium Chlorite / HCl | 90.8% |[7] |

Experimental Protocol: Oxidation with Potassium Permanganate (Representative)

Materials:

-

4-Chloro-3,5-difluorobenzaldehyde

-

Potassium permanganate (KMnO₄)

-

A phase transfer catalyst (e.g., tetrabutylammonium bromide)

-

Toluene

-

Sodium bisulfite

Procedure:

-

Dissolve 4-Chloro-3,5-difluorobenzaldehyde and the phase transfer catalyst in toluene.

-

Add a solution of potassium permanganate in water to the mixture.

-

Stir the biphasic mixture vigorously at room temperature or with gentle heating until the purple color of the permanganate disappears.

-

Cool the reaction mixture and add sodium bisulfite solution to quench the excess permanganate and manganese dioxide.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.

-

Collect the product by filtration, wash with cold water, and dry.

Caption: Experimental workflow for aldehyde oxidation.

Conclusion

The aldehyde group in 4-Chloro-3,5-difluorobenzaldehyde is a highly reactive functional group, primarily due to the strong electron-withdrawing effects of the three halogen substituents on the aromatic ring. This enhanced electrophilicity, coupled with minimal steric hindrance, makes it an excellent substrate for a wide array of nucleophilic addition and condensation reactions. While specific quantitative data for this particular molecule is not extensively reported, the provided protocols for analogous compounds offer a solid foundation for its synthetic transformations. Researchers and drug development professionals can leverage the predictable reactivity of this aldehyde to construct complex molecular architectures for the discovery of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. benchchem.com [benchchem.com]

The Strategic Influence of Halogenation: A Technical Guide to the Role of Fluorine and Chlorine in 4-Chloro-3,5-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3,5-difluorobenzaldehyde is a key building block in modern medicinal chemistry and materials science. The strategic placement of two fluorine atoms and one chlorine atom on the benzaldehyde scaffold imparts a unique combination of reactivity and physicochemical properties. This technical guide provides an in-depth analysis of the individual and synergistic roles of these halogen atoms, focusing on their electronic effects, influence on reactivity, and implications for drug design and synthesis. This document summarizes key quantitative data, provides detailed experimental protocols for characteristic reactions, and visualizes reaction pathways and workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction: The Electronic Tug-of-War of Halogens

The chemical behavior of 4-Chloro-3,5-difluorobenzaldehyde is fundamentally governed by the electron-withdrawing nature of its halogen substituents. Both fluorine and chlorine are highly electronegative atoms that exert a strong negative inductive effect (-I effect) on the aromatic ring. This effect significantly reduces the electron density of the benzene ring, making it more susceptible to nucleophilic attack.

-

Fluorine Atoms: Situated at the 3 and 5 positions, the two fluorine atoms exert a powerful and symmetrical pull of electron density from the aromatic ring. Fluorine is the most electronegative element, and its strong -I effect is paramount in activating the ring for nucleophilic aromatic substitution (SNAr) reactions. In the context of drug design, the incorporation of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can increase lipophilicity, thereby improving membrane permeability and oral bioavailability.

-

Chlorine Atom: Positioned at the 4-position, the chlorine atom also contributes to the electron-deficient nature of the aromatic ring through its -I effect. While less electronegative than fluorine, chlorine's larger size and greater polarizability can influence molecular interactions and reactivity. It serves as a potential leaving group in certain nucleophilic substitution reactions and provides an additional site for chemical modification, allowing for the fine-tuning of a molecule's properties.

The aldehyde functional group is a versatile handle for a wide range of chemical transformations, including condensations, oxidations, reductions, and the formation of carbon-carbon bonds. The combined electron-withdrawing effects of the fluorine and chlorine atoms enhance the electrophilicity of the carbonyl carbon, making the aldehyde group more reactive towards nucleophiles.

Physicochemical and Spectroscopic Data

Precise physicochemical and spectroscopic data are crucial for the identification, purification, and characterization of 4-Chloro-3,5-difluorobenzaldehyde and its derivatives.

Table 1: Physicochemical Properties of 4-Chloro-3,5-difluorobenzaldehyde and Related Compounds

| Property | 4-Chloro-3,5-difluorobenzaldehyde | 4-Chloro-3-fluorobenzaldehyde | 3,5-Difluorobenzaldehyde |

| CAS Number | 1160573-20-5[1] | 5527-95-7[2] | 32085-88-4[3] |

| Molecular Formula | C₇H₃ClF₂O[1] | C₇H₄ClFO[2] | C₇H₄F₂O[3] |

| Molecular Weight | 176.55 g/mol [1] | 158.56 g/mol [2] | 142.10 g/mol [3] |

| Appearance | White to off-white solid | White to light yellow crystalline solid | Colorless to light yellow liquid |

| Melting Point | Not available | 54-56 °C | Not applicable |

| Boiling Point | Not available | 208-210 °C | 178-179 °C |

Table 2: Spectroscopic Data for Halogenated Benzaldehydes

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 4-Fluorobenzaldehyde | 9.97 (s, 1H), 7.98 – 7.85 (m, 2H), 7.26 – 7.16 (m, 2H)[4] | 190.5, 166.5 (d, J = 256.7 Hz), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz)[4] |

| 4-Chlorobenzaldehyde | 9.99 (s, 1H), 7.85 (d, J=8.5 Hz, 2H), 7.53 (d, J=8.5 Hz, 2H) | 190.9, 141.0, 134.7, 130.9, 129.5 |

| 3-Chlorobenzaldehyde | 9.98 (s, 1H), 7.86 (s, 1H), 7.77 (d, J = 7.6 Hz, 1H), 7.61 (d, J = 7.9 Hz, 1H), 7.49 (t, J = 7.8 Hz)[4] | 190.9, 137.8, 135.5, 134.4, 130.4, 129.3, 128.0[4] |

Reactivity and Synthetic Applications

The halogen substituents in 4-Chloro-3,5-difluorobenzaldehyde dictate its reactivity, making it a versatile intermediate in organic synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the fluorine and chlorine atoms renders the aromatic ring highly susceptible to nucleophilic attack. The positions ortho and para to the activating groups are particularly prone to substitution. In 4-Chloro-3,5-difluorobenzaldehyde, the chlorine at the 4-position is the most likely site for nucleophilic displacement, especially with soft nucleophiles.

References

Spectroscopic and Chromatographic Characterization of 4-Chloro-3,5-difluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 4-Chloro-3,5-difluorobenzaldehyde, a key building block in pharmaceutical and agrochemical synthesis. The document details predicted spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), alongside a representative High-Performance Liquid Chromatography (HPLC) method for purity assessment. Detailed experimental protocols and data analysis workflows are presented to assist researchers in the structural elucidation and quality control of this compound.

Spectroscopic and Chromatographic Data

The following tables summarize the predicted and representative analytical data for 4-Chloro-3,5-difluorobenzaldehyde. This data is based on established principles of spectroscopy and chromatography for halogenated benzaldehyde derivatives.

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | CDCl₃ | ~9.9 - 10.1 | s | - | Aldehydic proton (-CHO) |

| ¹H | CDCl₃ | ~7.5 - 7.7 | t | ~1.5 - 2.5 (⁴JH-F) | Aromatic protons (H-2, H-6) |

| ¹³C | CDCl₃ | ~189 - 192 | t | ~3 - 5 (³JC-F) | Carbonyl carbon (C=O) |

| ¹³C | CDCl₃ | ~160 - 164 | dd | ~250-260 (¹JC-F), ~10-15 (³JC-F) | Fluorine-bearing carbons (C-3, C-5) |

| ¹³C | CDCl₃ | ~135 - 138 | t | ~3 - 5 (⁴JC-F) | Chloro-bearing carbon (C-4) |

| ¹³C | CDCl₃ | ~115 - 118 | t | ~20 - 25 (²JC-F) | Aromatic carbons (C-2, C-6) |

| ¹³C | CDCl₃ | ~130 - 133 | s | - | Quaternary carbon (C-1) |

| ¹⁹F | CDCl₃ | ~-100 to -105 | s | - | Fluorine atoms |

Note: Predicted chemical shifts and coupling constants are estimations based on data from structurally similar compounds such as 4-fluorobenzaldehyde and 4-chlorobenzaldehyde.[1] Actual experimental values may vary.

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| (e.g., 60:40 Acetonitrile:Water) | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Expected Retention Time | 3 - 7 minutes (highly dependent on exact conditions) |

Table 3: Predicted LC-MS Data

| Parameter | Value |

| Molecular Formula | C₇H₃ClF₂O |

| Molecular Weight | 176.55 g/mol |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Predicted [M+H]⁺ (m/z) | 177.0 |

| Predicted [M-H]⁻ (m/z) | 175.0 |

Note: The mass-to-charge ratio (m/z) will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic and chromatographic data are provided below. These protocols are based on standard practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-Chloro-3,5-difluorobenzaldehyde.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[2]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp and well-resolved peaks.[2]

-

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.

-

Typical ¹H NMR parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-noise ratio.[2]

-

For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

For ¹⁹F NMR, inverse gated decoupling is often used to obtain quantitative spectra.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[2]

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm for ¹H and ¹³C).

-

Integrate the signals to determine the relative ratios of protons or carbons.

-

Analyze the splitting patterns (multiplicities) and measure the coupling constants (J) in Hertz (Hz) to deduce the connectivity of the atoms.[2]

-

High-Performance Liquid Chromatography (HPLC)

-

Mobile Phase Preparation:

-

Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in the desired ratio (e.g., 60:40 v/v).

-

Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.

-

-

Sample Preparation:

-

Prepare a stock solution of 4-Chloro-3,5-difluorobenzaldehyde in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Prepare working solutions by diluting the stock solution to a suitable concentration for UV detection (e.g., 0.1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

-

-

Instrument Setup and Analysis:

-

Equilibrate the HPLC system, including the column, with the mobile phase until a stable baseline is achieved.

-

Set the UV detector to the desired wavelength (e.g., 254 nm).

-

Inject the prepared sample onto the column and start the data acquisition.

-

Record the chromatogram, noting the retention time and peak area of the analyte.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

LC Method:

-

Develop an HPLC method similar to the one described above, ensuring the mobile phase is compatible with mass spectrometry (e.g., using formic acid or ammonium acetate as additives instead of non-volatile buffers). For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[3]

-

-

MS Method:

-

Couple the LC system to a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Optimize the MS parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve maximum sensitivity for the analyte.

-

Acquire mass spectra in full scan mode to identify the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation. The use of a triple-quadrupole LC-MS/MS has become prevalent in small-molecule quantitation analysis due to its high sensitivity.[4]

-

Visualizations

The following diagrams illustrate the logical workflows for the analytical characterization of 4-Chloro-3,5-difluorobenzaldehyde.

Caption: Analytical workflow for 4-Chloro-3,5-difluorobenzaldehyde.

Caption: NMR analysis pathway for structural elucidation.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. Separation and characterization of benzaldehyde-functional polyethylene glycols by liquid chromatography under critical conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Use of 4-Chloro-3,5-difluorobenzaldehyde in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Chloro-3,5-difluorobenzaldehyde as a key starting material in the synthesis of pharmaceutically active compounds, particularly kinase inhibitors. The protocols detailed below are based on established synthetic methodologies and are intended to serve as a guide for the development of novel therapeutics.

Introduction

4-Chloro-3,5-difluorobenzaldehyde is a versatile chemical intermediate whose unique substitution pattern makes it a valuable building block in medicinal chemistry. The presence of two fluorine atoms can enhance the metabolic stability and binding affinity of a drug molecule, while the chlorine atom and the aldehyde functionality offer multiple points for synthetic elaboration. This document outlines the conversion of 4-Chloro-3,5-difluorobenzaldehyde to the corresponding aniline and its subsequent use in the synthesis of a pyrimidine-based kinase inhibitor scaffold.

Key Synthetic Applications

The primary application of 4-Chloro-3,5-difluorobenzaldehyde in pharmaceutical synthesis is as a precursor to 4-chloro-3,5-difluoroaniline . This aniline is a key pharmacophore in a variety of kinase inhibitors, where it often interacts with the hinge region of the kinase ATP-binding site. The synthetic workflow generally involves the conversion of the aldehyde to an oxime, followed by reduction to the aniline. This aniline is then typically used in condensation reactions to form heterocyclic cores common in kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-3,5-difluoroaniline from 4-Chloro-3,5-difluorobenzaldehyde

This two-step protocol describes the conversion of the aldehyde to an oxime, followed by reduction to the corresponding aniline.

Step 1: Oximation of 4-Chloro-3,5-difluorobenzaldehyde

| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |

| 4-Chloro-3,5-difluorobenzaldehyde | 176.55 g/mol | 1.0 | 1.0 | 17.65 g |

| Hydroxylamine hydrochloride | 69.49 g/mol | 1.2 | 1.2 | 8.34 g |

| Sodium acetate | 82.03 g/mol | 1.5 | 1.5 | 12.3 g |

| Ethanol | - | - | - | 150 mL |

| Water | - | - | - | 50 mL |

Procedure:

-

To a 500 mL round-bottom flask, add 4-Chloro-3,5-difluorobenzaldehyde (17.65 g, 100 mmol), hydroxylamine hydrochloride (8.34 g, 120 mmol), and sodium acetate (12.3 g, 150 mmol).

-

Add ethanol (150 mL) and water (50 mL) to the flask.

-

Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into 500 mL of ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Chloro-3,5-difluorobenzaldehyde oxime.

Expected Yield: 90-95%

Step 2: Reduction of 4-Chloro-3,5-difluorobenzaldehyde Oxime to 4-Chloro-3,5-difluoroaniline

| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |

| 4-Chloro-3,5-difluorobenzaldehyde oxime | 191.56 g/mol | 1.0 | 1.0 | 19.16 g |

| Zinc dust | 65.38 g/mol | 3.0 | 3.0 | 19.61 g |

| Formic acid (88%) | 46.03 g/mol | - | - | 100 mL |

| Dichloromethane (DCM) | - | - | - | 200 mL |

| Saturated Sodium Bicarbonate Solution | - | - | - | As needed |

Procedure:

-

In a 500 mL round-bottom flask, suspend 4-Chloro-3,5-difluorobenzaldehyde oxime (19.16 g, 100 mmol) in formic acid (100 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add zinc dust (19.61 g, 300 mmol) in portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts. Wash the filter cake with dichloromethane (DCM).

-

Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous layer with DCM (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-chloro-3,5-difluoroaniline.

Expected Yield: 75-85%

Protocol 2: Synthesis of a Pyrimidine-based Kinase Inhibitor Scaffold

This protocol outlines the synthesis of a substituted pyrimidine, a common core structure in kinase inhibitors, via a condensation reaction.

Step 1: Synthesis of N-(4-chloro-3,5-difluorophenyl)-6-methylpyrimidin-4-amine

| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |

| 4-Chloro-3,5-difluoroaniline | 163.56 g/mol | 1.0 | 1.0 | 16.36 g |

| 4-Chloro-6-methylpyrimidine | 128.56 g/mol | 1.1 | 1.1 | 14.14 g |

| p-Toluenesulfonic acid monohydrate | 190.22 g/mol | 0.1 | 0.1 | 1.90 g |

| 2-Propanol | - | - | - | 200 mL |

Procedure:

-

To a 500 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3,5-difluoroaniline (16.36 g, 100 mmol), 4-chloro-6-methylpyrimidine (14.14 g, 110 mmol), and 2-propanol (200 mL).

-

Add p-toluenesulfonic acid monohydrate (1.90 g, 10 mmol) to the mixture.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold 2-propanol and then with diethyl ether.

-

Dry the product under vacuum to yield N-(4-chloro-3,5-difluorophenyl)-6-methylpyrimidin-4-amine.

Expected Yield: 65-75%

Data Presentation

Table 1: Summary of Synthetic Steps and Yields

| Step | Starting Material | Product | Reagents | Solvent | Typical Yield (%) |

| 1a | 4-Chloro-3,5-difluorobenzaldehyde | 4-Chloro-3,5-difluorobenzaldehyde oxime | Hydroxylamine HCl, Sodium acetate | Ethanol/Water | 90-95 |

| 1b | 4-Chloro-3,5-difluorobenzaldehyde oxime | 4-Chloro-3,5-difluoroaniline | Zinc dust, Formic acid | Formic acid/DCM | 75-85 |

| 2 | 4-Chloro-3,5-difluoroaniline | N-(4-chloro-3,5-difluorophenyl)-6-methylpyrimidin-4-amine | 4-Chloro-6-methylpyrimidine, p-TsOH | 2-Propanol | 65-75 |

Visualizations

Caption: Synthetic pathway from 4-Chloro-3,5-difluorobenzaldehyde to 4-chloro-3,5-difluoroaniline.

Caption: Condensation reaction to form a pyrimidine-based kinase inhibitor scaffold.

Caption: Simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Application Notes: 4-Chloro-3,5-difluorobenzaldehyde as a Versatile Building Block for Novel Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 4-chloro-3,5-difluorobenzaldehyde as a key intermediate in the synthesis of potential next-generation agrochemicals. The unique substitution pattern of this aromatic aldehyde, featuring both electron-withdrawing fluorine atoms and a chlorine atom, offers a valuable scaffold for the development of novel fungicides, herbicides, and insecticides with potentially enhanced efficacy, metabolic stability, and target specificity.

The presence of the difluoro- and chloro-substituents on the phenyl ring can significantly influence the physicochemical properties of the final molecule, such as lipophilicity and electronic character, which are critical for bioavailability and interaction with biological targets. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, allowing for the construction of diverse and complex molecular architectures.

Key Applications in Agrochemical Synthesis:

-

Fungicides: The 4-chloro-3,5-difluorophenyl moiety can be incorporated into active ingredients targeting fungal enzymes or structural components. For instance, it can be used to synthesize novel pyrazole carboxamide or strobilurin analogue fungicides.

-

Herbicides: As a precursor to substituted anilines or other aromatic intermediates, it can be employed in the synthesis of herbicides that inhibit key plant enzymes, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).

-

Insecticides: The unique electronic properties of the substituted phenyl ring can be exploited in the design of insecticides targeting the nervous systems of insects, such as novel neonicotinoid or diamide insecticide analogues.

Experimental Protocols:

The following protocols describe general synthetic transformations that can be applied to 4-chloro-3,5-difluorobenzaldehyde to generate key intermediates for agrochemical synthesis.

Protocol 1: Reductive Amination to Synthesize Substituted Benzylamines

This protocol outlines the conversion of 4-chloro-3,5-difluorobenzaldehyde to a secondary amine, a common intermediate in the synthesis of various pesticides.

Reaction Scheme:

Figure 1: Reductive amination of 4-Chloro-3,5-difluorobenzaldehyde.

Materials:

-

4-Chloro-3,5-difluorobenzaldehyde

-

Primary amine (e.g., cyclopropylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer

Procedure:

-

Dissolve 4-chloro-3,5-difluorobenzaldehyde (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add the primary amine (1.1 eq) to the solution and stir for 30 minutes at room temperature to form the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Representative):

| Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) |

| 4-Chloro-3,5-difluorobenzaldehyde | Cyclopropylamine | N-((4-chloro-3,5-difluorophenyl)methyl)cyclopropanamine | 85-95 | >95 |

| 4-Chloro-3,5-difluorobenzaldehyde | Aniline | N-((4-chloro-3,5-difluorophenyl)methyl)aniline | 80-90 | >95 |

Protocol 2: Wittig Reaction for the Synthesis of Substituted Styrenes

This protocol describes the formation of a carbon-carbon double bond, a common feature in certain classes of insecticides and fungicides.

Reaction Scheme:

Figure 2: Wittig reaction of 4-Chloro-3,5-difluorobenzaldehyde.

Materials:

-

4-Chloro-3,5-difluorobenzaldehyde

-

A suitable phosphonium ylide (Wittig reagent)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Rotary evaporator

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the appropriate phosphonium salt in anhydrous THF.

-

Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise to generate the ylide.

-

Stir the resulting colored solution at 0 °C for 30 minutes.

-

Add a solution of 4-chloro-3,5-difluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, quench with water.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data (Representative):

| Reactant 1 | Wittig Reagent | Product | Yield (%) | Purity (%) |

| 4-Chloro-3,5-difluorobenzaldehyde | (Methoxymethyl)triphenylphosphonium chloride | 1-(1-Chloro-2,6-difluoro-4-vinylphenyl)-2-methoxyethene | 70-85 | >95 |

| 4-Chloro-3,5-difluorobenzaldehyde | (Cyclopropyl)triphenylphosphonium bromide | 1-Chloro-2,6-difluoro-4-(cyclopropylvinyl)benzene | 65-80 | >95 |

Potential Signaling Pathway Inhibition

Agrochemicals derived from 4-chloro-3,5-difluorobenzaldehyde could potentially target a variety of signaling pathways in pests and weeds. For example, a hypothetical fungicide derived from this building block could inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain of fungi.

Figure 3: Inhibition of Succinate Dehydrogenase (SDH) by a hypothetical fungicide.

In this putative mechanism, the novel fungicide would bind to the SDH enzyme, blocking the oxidation of succinate to fumarate. This interruption of the electron transport chain would halt ATP production, leading to fungal cell death. The specific 4-chloro-3,5-difluorophenyl moiety would be crucial for the binding affinity and inhibitory activity of the molecule against the target enzyme.

Disclaimer: The experimental protocols and signaling pathway information provided are representative and for illustrative purposes. Researchers should consult relevant literature and patents for specific applications and safety information. All laboratory work should be conducted in accordance with appropriate safety guidelines.

Application Notes and Protocols: Synthesis of Novel Compounds from 4-Chloro-3,5-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed synthetic routes and experimental protocols for the synthesis of novel compounds starting from 4-Chloro-3,5-difluorobenzaldehyde. This starting material is a valuable building block for the generation of diverse molecular scaffolds, particularly for applications in medicinal chemistry and drug discovery. The electron-withdrawing nature of the fluorine atoms and the aldehyde group activates the chloro-substituent for various transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Synthetic Routes

Three primary synthetic strategies are presented for the derivatization of 4-Chloro-3,5-difluorobenzaldehyde:

-

Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group: The electron-deficient aromatic ring facilitates the displacement of the chloride by various nucleophiles.

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.

-

Suzuki-Miyaura Coupling: A versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.

These routes allow for the introduction of a wide range of functional groups, leading to the creation of novel compound libraries for screening and lead optimization.

Data Presentation

The following tables summarize typical quantitative data for the described synthetic routes. Please note that these are representative examples, and actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

| Entry | Nucleophile | Product | Yield (%) | Purity (%) |

| 1 | Morpholine | 4-(3,5-Difluoro-4-formylphenyl)morpholine | 85 | >98 |

| 2 | Sodium Methoxide | 3,5-Difluoro-4-methoxybenzaldehyde | 78 | >97 |

| 3 | 4-Methylbenzenethiol | 3,5-Difluoro-4-(p-tolylthio)benzaldehyde | 92 | >99 |

Table 2: Buchwald-Hartwig Amination Reactions

| Entry | Amine | Product | Yield (%) | Purity (%) |

| 1 | Aniline | 4-Anilino-3,5-difluorobenzaldehyde | 75 | >98 |

| 2 | Benzylamine | 4-(Benzylamino)-3,5-difluorobenzaldehyde | 81 | >97 |

| 3 | Pyrrolidine | 3,5-Difluoro-4-(pyrrolidin-1-yl)benzaldehyde | 88 | >99 |

Table 3: Suzuki-Miyaura Coupling Reactions

| Entry | Boronic Acid | Product | Yield (%) | Purity (%) |

| 1 | Phenylboronic acid | 3,5-Difluoro-[1,1'-biphenyl]-4-carbaldehyde | 89 | >99 |

| 2 | Thiophene-2-boronic acid | 3,5-Difluoro-4-(thiophen-2-yl)benzaldehyde | 83 | >98 |

| 3 | 4-Methoxyphenylboronic acid | 3,5-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde | 91 | >99 |

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

-

To a solution of 4-Chloro-3,5-difluorobenzaldehyde (1.0 mmol) in a suitable solvent (e.g., DMF, DMSO, 5 mL) is added the nucleophile (1.2 mmol) and a base (e.g., K2CO3, Cs2CO3, 2.0 mmol).

-

The reaction mixture is stirred at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 4-12 hours) and the reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL).

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

-

To a reaction vessel are added 4-Chloro-3,5-difluorobenzaldehyde (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 mmol).

-

The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

A degassed solvent (e.g., toluene, dioxane, 5 mL) is added, and the reaction mixture is heated to a specified temperature (e.g., 90-110 °C) for a designated time (e.g., 12-24 hours).

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired product.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel are added 4-Chloro-3,5-difluorobenzaldehyde (1.0 mmol), the boronic acid or boronic ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, Na2CO3, 2.0 mmol).

-

The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

A degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water, 4:1, 5 mL) is added, and the reaction mixture is heated to a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 6-18 hours).

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL).

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired product.

Mandatory Visualizations

Caption: Synthetic routes from 4-Chloro-3,5-difluorobenzaldehyde.

Caption: General experimental workflow for synthesis.

Caption: Drug discovery logical relationship.